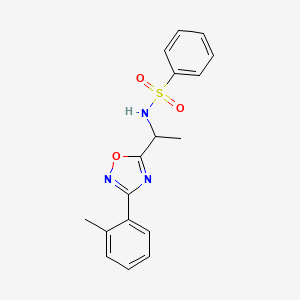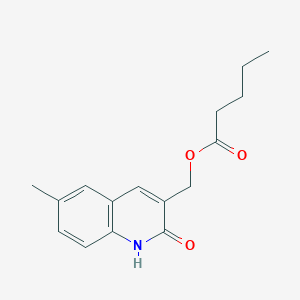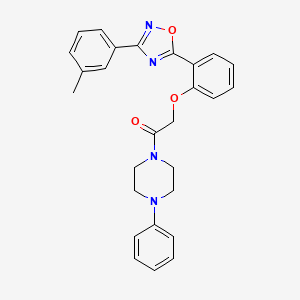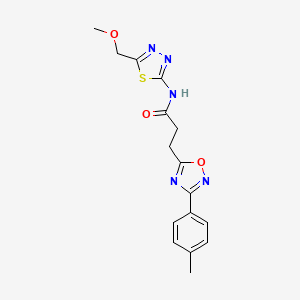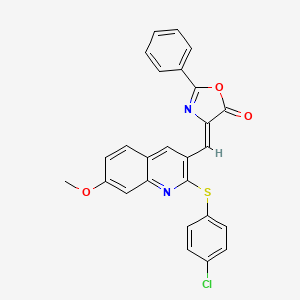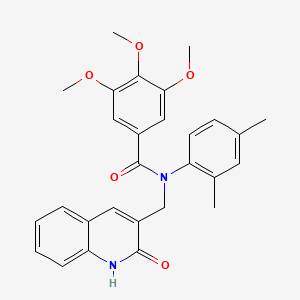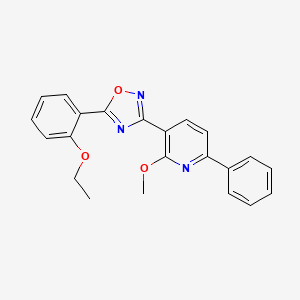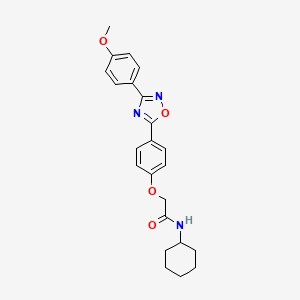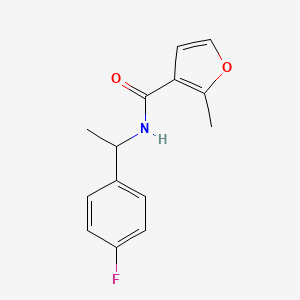
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide, also known as FENFURO, is a novel molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FENFURO is a natural, non-toxic, and safe molecule that has been shown to possess significant antioxidant and anti-inflammatory properties.
Mecanismo De Acción
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide exerts its therapeutic effects through multiple mechanisms. It has been shown to activate the AMPK pathway, which is involved in the regulation of glucose and lipid metabolism. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation. In addition, this compound has been shown to modulate the expression of various genes involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to possess significant biochemical and physiological effects. It has been shown to improve glucose and lipid metabolism, reduce inflammation, and improve cognitive function. This compound has also been shown to have a protective effect on the liver, kidney, and heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has several advantages as a molecule for lab experiments. It is a natural, non-toxic, and safe molecule that can be easily synthesized. This compound also possesses significant therapeutic potential, which makes it an attractive candidate for further research. However, the synthesis process of this compound is complex and requires expertise in organic chemistry. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for research on N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide. One potential direction is to further investigate its therapeutic potential for the treatment of diabetes, cancer, and Alzheimer's disease. Another potential direction is to investigate its potential as a neuroprotective agent for the treatment of neurological disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a novel molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It possesses significant antioxidant and anti-inflammatory properties and has been shown to improve glucose and lipid metabolism, reduce inflammation, and improve cognitive function. This compound has several advantages as a molecule for lab experiments, but further research is needed to fully understand its mechanism of action and potential side effects. There are several future directions for research on this compound, which makes it an attractive candidate for further investigation.
Métodos De Síntesis
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide is synthesized from betulinic acid, which is extracted from the bark of the white birch tree. The betulinic acid is then converted into 2,3-oxidosqualene, which is further converted into this compound through a series of chemical reactions. The synthesis process of this compound is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(1-(4-fluorophenyl)ethyl)-2-methylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess significant antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases such as diabetes, cancer, and Alzheimer's disease. This compound has also been shown to have neuroprotective properties, which makes it a potential candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-9(11-3-5-12(15)6-4-11)16-14(17)13-7-8-18-10(13)2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYZPPOKMNTXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

